2-Amino-4-dodecylphenol
Description
BenchChem offers high-quality 2-Amino-4-dodecylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-dodecylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62529-18-4 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-amino-4-dodecylphenol |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(19)15-16/h13-15,20H,2-12,19H2,1H3 |
InChI Key |
QTCHYCDDYFMASI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Hydrophobicity and Partition Coefficient of 2-Amino-4-dodecylphenol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-4-dodecylphenol , focusing specifically on its hydrophobicity and partition coefficient (
This document moves beyond standard database values, offering a structural critique of the molecule's behavior in biphasic systems and detailing a validated RP-HPLC methodology (OECD 117) for accurate LogP determination. It is designed for researchers in surfactant chemistry, metal extraction (hydrometallurgy), and pharmacological development.
Part 1: Molecular Architecture & Theoretical Hydrophobicity
To understand the partitioning behavior of 2-Amino-4-dodecylphenol, we must first deconstruct its competing functional domains. The molecule is a classic amphiphile with a distinct "Push-Pull" architecture.
Structural Analysis
-
The Hydrophobic Tail (C12): The dodecyl chain is the dominant driver of lipophilicity. Whether linear (
-dodecyl) or branched (tetrapropylene-derived), this moiety contributes approximately +6.0 to the LogP value, rendering the molecule nearly insoluble in pure water. -
The Polar Head (Ortho-Amino-Phenol):
-
Phenolic -OH: A weak acid (
). -
Amino -NH2: A weak base (
for the conjugate acid). -
The Ortho-Effect: Crucially, the proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding . This "closes" the polar head, effectively reducing its interaction with water and making the molecule more lipophilic than the sum of its parts would suggest.
-
Visualization of Structural Dynamics
The following diagram illustrates the functional conflict within the molecule that dictates its partitioning behavior.
Figure 1: Structural contributions to hydrophobicity. The intramolecular bond (yellow) acts as a 'lipophilic booster' by masking polar groups.
Part 2: pH-Dependent Partitioning (LogD vs. LogP)
For ionizable compounds like 2-Amino-4-dodecylphenol, the standard partition coefficient (
Ionization Profile
The molecule exhibits zwitterionic potential, though the pKa gap typically prevents a stable zwitterion.
-
pH < 4.0: The amine is protonated (
). The molecule becomes cationic and more water-soluble. drops significantly. -
pH 5.0 – 9.0 (Physiological/Environmental): The amine is neutral (
) and the phenol is neutral ( ). This is the Lipophilic Maximum . -
pH > 10.5: The phenol deprotonates (
). The molecule becomes anionic .
Ionization Workflow
Figure 2: Species distribution across pH gradients. LogP determination must be performed in the 'Neutral' zone.
Part 3: Experimental Determination Protocols
Expert Insight: Do NOT use the standard Shake Flask method (OECD 107) for 2-Amino-4-dodecylphenol.
-
Reason 1: The estimated LogP is > 4.[1][2]5. Shake flask methods lose accuracy above LogP 4 due to the difficulty of detecting trace amounts in the aqueous phase.
-
Reason 2: The dodecyl chain acts as a surfactant, creating stable emulsions that prevent clean phase separation, leading to erroneous results.
Recommended Protocol: OECD 117 (RP-HPLC Method) . This method uses retention time on a C18 column to correlate with hydrophobicity, bypassing the need for phase separation.
HPLC Method Specifications
| Parameter | Specification | Rationale |
| Column | C18 (Octadecyl-silica), capped | Simulates the octanol interface. |
| Mobile Phase | Methanol / Water (75:25 v/v) | High organic content required to elute the C12 tail. |
| Buffer | 10mM Ammonium Acetate, pH 7.0 | Ensures the molecule remains in the neutral state (see Part 2). |
| Flow Rate | 1.0 mL/min | Standard isocratic flow. |
| Detection | UV at 280 nm | Detects the phenol aromatic ring. |
| Reference Stds | Triphenylamine (LogP 5.7), DDT (LogP 6.2) | Brackets the expected LogP of the analyte. |
Step-by-Step Workflow
-
Preparation: Dissolve 2-Amino-4-dodecylphenol in Methanol (1 mg/mL).
-
Dead Time (
) Determination: Inject Thiourea or Sodium Nitrate to determine the column dead time (unretained compound). -
Calibration: Inject a mixture of 5-6 reference standards with known LogP values ranging from 3.0 to 6.5 (e.g., Naphthalene, Phenanthrene, Triphenylamine).
-
Data Plotting: Construct a calibration curve of
(capacity factor) vs. .-
Formula:
-
-
Calculation: Inject the sample, calculate its
, and interpolate its LogP from the calibration curve.
Method Logical Flow
Figure 3: Decision matrix and workflow for HPLC-based LogP determination.
Part 4: Data Interpretation & Applications
Expected Values
Based on fragment contribution methods and homologous series analysis (e.g., 4-dodecylphenol LogP
-
Predicted LogP: 4.8 ± 0.3
-
LogD (pH 7.4): ~4.8 (Molecule is neutral).
-
LogD (pH 2.0): < 2.0 (Molecule is protonated/cationic).
Implications for Research
-
Bioavailability: With a LogP > 4.5, this compound falls into Class II or IV of the Biopharmaceutics Classification System (BCS). It has high permeability but low solubility. Formulation strategies must utilize lipid-based delivery systems or SNEDDS (Self-Nanoemulsifying Drug Delivery Systems).
-
Metal Extraction (Hydrometallurgy): The high hydrophobicity is a functional asset here. In solvent extraction (e.g., copper recovery), the molecule remains in the organic (kerosene) phase while the amino-phenol head chelates metal ions from the aqueous phase. If LogP were lower (< 3), the extractant would leach into the water, causing solvent loss.
-
Toxicity: High lipophilicity implies potential for bioaccumulation in adipose tissue. Environmental risk assessments must account for slow depuration rates.
References
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][1] OECD Publishing. [Link][3][1][4]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Phenol, 2-amino-4-dodecyl-.[Link] (Search by CAS or structure for analog data).
-
PubChem. (2025).[5] Compound Summary: 4-Dodecylphenol (Analog). National Library of Medicine. [Link]
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry. (Authoritative text on the theory of LogP and "ortho-effect" corrections).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Amino-4-dodecylphenol
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-Amino-4-dodecylphenol (CAS: 16260-10-9 for n-isomer, generic branched CAS varies). This compound is a critical intermediate in the synthesis of lipophilic ligands for metal extraction (e.g., oximes), antioxidant stabilizers, and specialized surfactants.
The synthesis proceeds via a two-step sequence starting from commercially available 4-dodecylphenol:
-
Regioselective Nitration: Electrophilic aromatic substitution to install the nitro group at the ortho position.
-
Catalytic Hydrogenation: Reduction of the nitro group to the primary amine.
Target Audience: Medicinal chemists, process development engineers, and material scientists.
Retrosynthetic Analysis
The 4-dodecylphenol precursor has the para position blocked by the alkyl chain. The hydroxyl group is a strong ortho/para director.[1] Consequently, nitration is highly regioselective for the ortho position (2-position).
Figure 1: Two-step synthetic pathway from 4-dodecylphenol to the target amino-phenol.
Strategic Considerations (Expertise & Experience)
Isomerism of the Starting Material
-
Branched vs. Linear: Commercial "4-dodecylphenol" is frequently a complex mixture of branched isomers derived from propylene tetramer. If your application requires a crystalline product with a sharp melting point, ensure you source 4-n-dodecylphenol .
-
Impact: The branched technical grade material often yields the final product as a viscous dark oil, whereas the n-alkyl variant yields a solid. The chemistry described below applies to both, but purification techniques differ (distillation/column vs. recrystallization).
Safety: Thermal Runaway
Nitration of electron-rich phenols is highly exothermic.
-
Risk: Adding nitric acid too quickly can trigger an autocatalytic oxidation (fume-off) or formation of tarry quinones.
-
Control: We utilize an Acetic Acid solvent system .[2] This moderates the reaction rate better than sulfuric acid and allows for homogeneous heat dissipation.
Experimental Protocol
Stage 1: Synthesis of 2-Nitro-4-dodecylphenol[3]
Reagents:
-
4-Dodecylphenol (1.0 equiv)[3]
-
Nitric Acid (65-70%, 1.1 equiv)
-
Glacial Acetic Acid (Solvent, 3-4 volumes relative to phenol)
-
Water (for quenching)[4]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 4-dodecylphenol and Glacial Acetic Acid. Stir until dissolved.
-
Cooling: Cool the solution to 15°C using an ice/water bath.
-
Critical Step: Do not allow the temperature to drop below 10°C, as the acetic acid may freeze (MP ~16°C), hindering mixing.
-
-
Addition: Mix the Nitric Acid with a small amount of water (or acetic acid) to dilute slightly (optional but recommended to prevent hot spots). Add this solution dropwise over 45–60 minutes.
-
Process Control: Maintain internal temperature < 20°C . If red fumes (NOx) evolve rapidly, stop addition and cool.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: TLC (Hexane/Ethyl Acetate 8:2) should show the consumption of the starting phenol (Rf ~0.6) and appearance of the yellow nitro-spot (Rf ~0.4).
-
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product will separate as a heavy yellow oil or solid precipitate.
-
Workup:
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash the organic layer with water, then saturated
(to remove acid traces), and finally brine. -
Dry over
and concentrate under vacuum. -
Yield Expectation: 85–95% (Yellow/Orange oil or solid).
-
Stage 2: Reduction to 2-Amino-4-dodecylphenol
Reagents:
-
2-Nitro-4-dodecylphenol (Intermediate from Stage 1)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)
-
Ethanol (absolute) or Ethyl Acetate
-
Hydrogen Gas (
)
Procedure:
-
Safety Check: Purge all vessels with Nitrogen (
) before introducing catalyst. Dry Pd/C is pyrophoric. -
Loading: In a hydrogenation vessel (Parr shaker or heavy-walled flask), dissolve the nitro-intermediate in Ethanol. Carefully add the Pd/C catalyst.
-
Hydrogenation:
-
Method A (Pressure):[5] Hydrogenate at 30–50 psi (2–3 bar) for 4–6 hours at ambient temperature.
-
Method B (Balloon): For small scales (<5g), a double-balloon of
with vigorous stirring overnight is sufficient.
-
-
Completion: The yellow color of the nitro compound will fade to colorless or pale pink (amine).
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.
-
Caution: Do not let the catalyst cake dry out completely on the filter (fire hazard). Keep wet with solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Storage: Aminophenols are oxidation-sensitive. Store under inert gas (
/Ar) in the dark.
-
Process Workflow & Logic
Figure 2: Operational workflow emphasizing critical control points (Red) and reaction steps (Green).
Analytical Data Summary
| Parameter | 2-Nitro-4-dodecylphenol (Intermediate) | 2-Amino-4-dodecylphenol (Product) |
| Appearance | Yellow Oil or Solid | Pale Pink/White Solid or Viscous Oil |
| IR Spectroscopy | 1530 | 3400-3300 |
| 1H NMR (Diagnostic) | Aromatic protons shift downfield due to | Upfield shift of ortho-proton. Broad singlet for |
| Solubility | Soluble in Hexane, DCM, EtAc. | Soluble in Alcohols, DCM; less soluble in Hexane. |
References
-
Preparation of 2-nitro-4-dodecylphenol (US Patent 4335219A) . Method for nitration of long-chain alkylphenols using acetic acid solvent systems.
-
Catalytic hydrogenation of nitrophenol (US Patent 3079435A) . Foundational protocols for reducing nitro-groups on phenol rings using Pd/C catalysts.
-
Vogel's Textbook of Practical Organic Chemistry . General procedures for the nitration of phenols and catalytic hydrogenation.
-
Separation of nitration products . Discussion on the regioselectivity (ortho vs para) of phenol nitration.
Sources
- 1. ukessays.com [ukessays.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
Application Note: 2-Amino-4-dodecylphenol (ADP-12) as a Mixed-Type Corrosion Inhibitor for Acidic Media
This Application Note is structured as a high-level technical guide for the evaluation and deployment of 2-Amino-4-dodecylphenol (ADP-12) as a corrosion inhibitor. It bridges organic synthesis, electrochemical validation, and surface chemistry to provide a comprehensive roadmap for researchers.
Executive Summary
2-Amino-4-dodecylphenol (ADP-12) represents a class of amphiphilic corrosion inhibitors designed for aggressive acidic environments (1M HCl, 0.5M H₂SO₄). Unlike standard short-chain amines, ADP-12 utilizes a C12 hydrophobic tail to maximize surface coverage via the "blocking effect," while its amino-phenol headgroup facilitates chemisorption onto metal lattices (Fe, Cu, Al).
This guide outlines the protocol for formulating, testing, and validating ADP-12, specifically addressing its solubility challenges and providing a rigorous electrochemical assessment workflow.
Chemical Profile & Mechanism of Action[1][2]
Physicochemical Properties[3]
-
IUPAC Name: 2-amino-4-dodecylphenol[1]
-
Molecular Weight: ~277.45 g/mol
-
Appearance: Waxy solid or viscous amber oil (depending on purity/isomer mix).
-
Solubility: Insoluble in pure water; soluble in ethanol, acetone, and DMSO.
-
pKa: ~10 (phenolic -OH), ~4-5 (anilinium ion).
Inhibition Mechanism
ADP-12 functions as a Mixed-Type Inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
-
Chemisorption: The lone pair electrons on the Nitrogen (
) and Oxygen ( ) donate electron density to the empty -orbitals of surface iron atoms (Fe), forming a coordinate covalent bond. -
Physisorption: The protonated amine (
) in acid media interacts electrostatically with anions (Cl⁻ or SO₄²⁻) already adsorbed on the positively charged metal surface. -
Hydrophobic Barrier: The 12-carbon alkyl chain orients away from the metal, displacing water molecules and forming a dense hydrophobic film that prevents acid attack.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of ADP-12 adsorption and film formation on mild steel.
Preparation & Formulation Protocol
Challenge: ADP-12 is highly hydrophobic. Direct addition to aqueous acid causes precipitation, leading to erratic data. Solution: Use of a "Stock Emulsion" approach.
Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh 277.5 mg of ADP-12.
-
Dissolution: Dissolve in 10 mL of absolute ethanol (or acetone). Sonicate for 5 minutes until clear.
-
Dilution: Transfer to a 100 mL volumetric flask. Fill to mark with the corrosive medium (e.g., 1M HCl).[2][3]
-
Note: If turbidity occurs, add a non-ionic surfactant (e.g., Triton X-100) at 0.1% v/v, but ensure a blank control with surfactant is also tested.
-
Test Concentrations
Prepare serial dilutions from the stock to achieve:
-
Low Range: 10 ppm, 50 ppm (Threshold determination)
-
Mid Range: 100 ppm, 200 ppm (Linear activity)
-
High Range: 500 ppm, 1000 ppm (Maximum coverage/plateau)
Experimental Validation Protocols
Electrochemical Impedance Spectroscopy (EIS)
EIS is the "gold standard" for differentiating between barrier formation and charge transfer resistance.
Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module. Cell Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).
Protocol Steps:
-
OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Parameters:
-
Data Analysis: Fit data to a Randles Equivalent Circuit (
) or a Constant Phase Element (CPE) model if the Nyquist loop is depressed.
Key Metric: Calculate Inhibition Efficiency (
Potentiodynamic Polarization (PDP)
Determines if ADP-12 is an anodic, cathodic, or mixed inhibitor.
Protocol Steps:
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1 mV/s (slow scan is critical for equilibrium).
-
Analysis: Extrapolate Tafel slopes (
) to determine Corrosion Current Density ( ).
Key Metric:
Weight Loss Method (ASTM G31)
The definitive validation for long-term stability.
Protocol Steps:
-
Specimen: Carbon steel coupons (
cm). Grind with SiC paper (up to 1200 grit). -
Immersion: Suspend coupons in 200 mL of acid + ADP-12 for 24 hours at 303 K (and elevated temps 313-333 K for thermodynamic study).
-
Cleaning: Remove, wash with Clarke’s solution (inhibited acid), water, acetone, and dry.
-
Weighing: Measure weight loss (
).
Data Presentation & Analysis
Expected Results Summary
The following table illustrates the expected data trend for a high-performance inhibitor like ADP-12.
| Concentration (ppm) | Inhibition Efficiency (%) | |||
| Blank (0) | 25.4 | 150.2 | 850.5 | -- |
| 50 | 110.5 | 95.4 | 210.2 | 75.3 |
| 100 | 240.8 | 60.1 | 98.5 | 88.4 |
| 500 | 580.2 | 25.3 | 35.2 | 95.8 |
Note: As ADP-12 concentration increases,
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating ADP-12 performance.
Safety & Handling (MSDS Summary)
-
Toxicity: Long-chain alkylphenols can be endocrine disruptors. Handle with full PPE (Gloves, Goggles, Fume Hood).
-
Disposal: Do not pour down the drain. Collect as halogenated organic waste (if tested in HCl).
-
Storage: Store in a cool, dry place under inert gas (
) to prevent oxidation of the amine group.
References
-
Synthesis of Alkyl-Aminophenols
-
Electrochemical Protocols (EIS/PDP)
-
Mechanism of Aminophenol Inhibitors
-
MDPI. "Corrosion Inhibition of Mild Steel... by Tea Tree Extract (Terpineol/Aminophenol analogs)." MDPI.com. Available at: [Link]
-
- General Corrosion Testing Standards: ASTM International. "ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals."
-
Adsorption Isotherm Theory
-
ACS Publications. "Electrochemical Impedance Spectroscopy: A Tutorial." ACS Measurement Science Au. Available at: [Link]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M Hydrochloric Acid Solution by Tea Tree Extract and Its Main Constituents [mdpi.com]
- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 5. ijcsi.pro [ijcsi.pro]
- 6. usbr.gov [usbr.gov]
Application Notes & Protocols for 2-Amino-4-dodecylphenol in Surfactant Chemistry
Disclaimer: Scientific literature and commercial applications focusing specifically on 2-Amino-4-dodecylphenol in surfactant chemistry are limited. This document provides a theoretical framework and generalized protocols for evaluating its potential surfactant properties based on its chemical structure and the established principles of surfactant science.
Introduction: The Potential of 2-Amino-4-dodecylphenol as a Novel Amphiphile
2-Amino-4-dodecylphenol is an amphiphilic molecule characterized by a hydrophilic head and a hydrophobic tail. This structure is the fundamental prerequisite for surfactant behavior.[1][2]
-
Hydrophilic Head: The phenolic hydroxyl (-OH) and primary amino (-NH2) groups provide polarity and the potential for hydrogen bonding, rendering this portion of the molecule water-soluble.
-
Hydrophobic Tail: The long, 12-carbon dodecyl (-C12H25) chain is nonpolar and oil-soluble.
This dual nature suggests that 2-Amino-4-dodecylphenol has the potential to orient itself at interfaces (e.g., oil-water or air-water), reducing surface and interfacial tension. The presence of the amino group also introduces pH-dependent properties, allowing it to potentially function as a cationic or non-ionic surfactant.[3][4]
Theoretical Surfactant Classes
-
Cationic Surfactant (in acidic conditions): In an acidic medium, the amino group can be protonated to form an ammonium salt (-NH3+). This positive charge would classify the molecule as a cationic surfactant, potentially useful in applications requiring surface adhesion, such as in corrosion inhibitors or fabric softeners.[3][4][5]
-
Non-ionic Surfactant (in neutral or alkaline conditions): In neutral or alkaline pH, the amino group remains uncharged. The surfactant properties would then be derived from the polarity of the amino and hydroxyl groups. Non-ionic surfactants are known for their stability in the presence of electrolytes and their broad compatibility with other surfactant types.[6][7][8] It could also be a precursor for producing other non-ionic surfactants, for example, through ethoxylation.[9]
Synthesis of 2-Amino-4-dodecylphenol
Before any application studies, the synthesis and purification of the compound are necessary. A common synthetic route involves a two-step process starting from 4-dodecylphenol.[10]
Protocol 2.1: Two-Step Synthesis
-
Nitration of 4-Dodecylphenol:
-
Dissolve 1 mole of 4-dodecylphenol in acetic acid.
-
While maintaining the temperature at 20°C, slowly add 1.2 moles of nitric acid (HNO3) dissolved in water.[10]
-
After 30 minutes, quench the reaction with ice water and extract the product with a suitable organic solvent like methylene chloride.[10]
-
Wash the organic phase with water, followed by a 5% sodium bicarbonate (NaHCO3) solution, and then water again.[10]
-
Remove the solvent under vacuum to yield 2-nitro-4-dodecylphenol.[10]
-
-
Reduction of the Nitro Group:
-
Dissolve the 2-nitro-4-dodecylphenol from the previous step in absolute ethanol.
-
Add a catalytic amount of platinum oxide (PtO2).[10]
-
Hydrogenate the mixture under 50 psi of hydrogen gas at 20°C for approximately 23 hours.[10]
-
Filter the reaction mixture to remove the catalyst and then remove the ethanol under vacuum to obtain 2-Amino-4-dodecylphenol.[10]
-
A visual representation of the synthesis workflow is provided below.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. ommegaonline.org [ommegaonline.org]
- 3. Cationic surfactants and fatty amines [nouryon.com]
- 4. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Non-ionic surfactants [m.chemicalbook.com]
- 7. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 8. sancolo.com [sancolo.com]
- 9. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-4-dodecylphenol Synthesis
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide for 2-Amino-4-dodecylphenol Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing 2-Amino-4-dodecylphenol presents a unique duality of challenges: the lipophilicity of the dodecyl chain (causing solubility and purification issues) and the oxidation sensitivity of the ortho-aminophenol moiety (leading to "tar" formation).
This guide deviates from standard textbook protocols to address the specific physicochemical behavior of long-chain alkylphenols. High yields (>85%) are achievable only by strictly controlling the regioselectivity during nitration and preventing oxidative degradation during isolation .
Phase 1: The Nitration Bottleneck (4-Dodecylphenol 2-Nitro-4-dodecylphenol)
The primary cause of yield loss in this step is not lack of reactivity, but over-nitration and oxidative tarring due to the electron-rich phenol ring.
Optimized Protocol (Acetic Acid System)
Rationale: Acetic acid acts as a solvent that solubilizes the lipophilic starting material while moderating the nitronium ion concentration, preventing the "runaway" exotherms common with sulfuric acid methods.
-
Dissolution: Dissolve 1.0 eq of 4-dodecylphenol in Glacial Acetic Acid (1.2 mL per gram of phenol).
-
Temperature Control (CCP): Cool the solution to 15°C .
-
Critical Control Point (CCP): Do NOT allow the temperature to drop below 10°C (reactant precipitates/freezes) or rise above 20°C (dinitro- impurities form).
-
-
Addition: Add 1.2 eq of
(conc.) dropwise.-
Note: If using 70%
, mix it with a small amount of water/acetic acid first to prevent localized heating.
-
-
Quench: Pour mixture into 5x volume of Ice Water .
-
Extraction: Extract with Dichloromethane (DCM) . The product is too lipophilic for ether/ethyl acetate to be efficient against the acetic acid background.
Troubleshooting: Nitration Issues
| Symptom | Probable Cause | Corrective Action |
| Dark Red/Black Oil | Oxidation (Temperature spike) | Ensure internal temp <20°C during addition. Slow down addition rate. |
| Low Yield (<50%) | Product lost in acetic acid layer | The dodecyl chain is greasy; perform 3x extractions with DCM. Do not use Ether. |
| Solid won't precipitate | "Oiling Out" (Melting point depression) | This intermediate has a low MP. Do not attempt crystallization. Proceed to extraction immediately. |
Phase 2: The Reduction (2-Nitro 2-Amino)
The nitro-to-amino reduction is the step where the product is most vulnerable. 2-aminophenols are notoriously unstable in air, oxidizing to quinone imines (purple/black dyes).
Optimized Protocol (Catalytic Hydrogenation)
Rationale: Chemical reduction (Fe/HCl or Sulfide) creates messy emulsions with the dodecyl chain. Catalytic hydrogenation is cleaner, but the catalyst must be chosen carefully to avoid poisoning by the amine.
-
Solvent: Absolute Ethanol (approx. 10-12 mL per gram of nitro-phenol).
-
Catalyst:
(Adams' Catalyst) is superior to Pd/C for this specific substrate as it resists poisoning by the resulting amine. Use 0.5 - 1.0 wt% loading. -
Pressure: 50 psi
(Parr shaker or autoclave). -
Time: 2-4 hours at Ambient Temperature (20-25°C) .
-
Warning: Heating >40°C promotes side reactions.
-
Alternative: Hydrazine Transfer Hydrogenation
If high-pressure equipment is unavailable:
-
Use Hydrazine Hydrate (5 eq) with
+ Activated Carbon catalytic system in refluxing ethanol. This is milder than bulk metal reductions and easier to filter.
Phase 3: Isolation & Purification (The "Waxy Nightmare")
Long-chain aminophenols often refuse to crystallize, forming waxy solids that trap impurities.
The Hydrochloride Salt Strategy
Do not isolate the free base. It will oxidize within hours. Convert it immediately to the Hydrochloride (HCl) salt.
-
Filtration: Filter off the catalyst under an inert atmosphere (Argon/Nitrogen) if possible.
-
Acidification: Add concentrated HCl (1.1 eq) directly to the ethanolic filtrate.
-
Precipitation: Evaporate ethanol to 20% volume, then add Cold Diethyl Ether . The HCl salt should precipitate as a stable white/off-white solid.
-
Storage: Store under Argon at -20°C.
Visual Troubleshooting Guides
Workflow Visualization
Caption: Process flow for synthesis highlighting Critical Control Points (CCPs) for temperature and atmosphere.
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying root causes of failure in alkylphenol synthesis.
Frequently Asked Questions (FAQ)
Q: Why use Platinum Oxide (
Q: My product turned purple during filtration. Is it ruined? A: The purple color indicates the formation of quinone imines due to air oxidation. If the color is faint, you can rescue it by immediately acidifying with HCl and recrystallizing from Ethanol/Ether. If it is deep black/tarry, the purity is likely compromised, and you should restart the reduction step [2].
Q: Can I use direct amination of 4-dodecylphenol? A: Direct amination is generally discouraged for this molecule. The dodecyl chain provides steric bulk, but the electronic activation of the phenol ring makes it prone to multi-amination or polymerization under the harsh conditions required for direct amination. The Nitration-Reduction route is longer but significantly more reliable for regiocontrol [3].
References
-
PrepChem. Synthesis of 2-amino-4-dodecylphenol. (Based on US Patent 4,335,219).
-
Organic Syntheses. 2-Amino-4-nitrophenol (General handling of aminophenols). Coll. Vol. 3, p.83 (1955).
-
BenchChem. Troubleshooting Low Yield in Alkylphenol Nitration.
Technical Support Center: Purification of 2-Amino-4-dodecylphenol by Recrystallization
Welcome to the technical support center for the purification of 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure both success and understanding.
Safety First: Handling 2-Amino-4-dodecylphenol
Before beginning any experimental work, it is critical to be aware of the hazards associated with 2-Amino-4-dodecylphenol and its precursors.
-
Primary Hazards : This compound and related phenols can cause severe skin irritation or burns and serious eye damage.[1] They may also be harmful if swallowed or inhaled.[2] Some phenolic compounds are suspected of causing genetic defects or damaging fertility.[1][3][4]
-
Required Precautions :
-
Always handle this chemical inside a certified chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Avoid creating dust when handling the solid material.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Consult the full Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[1][2][3][4]
-
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solids based on differences in solubility.[5] The fundamental principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the "mother liquor").[6][7] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of 2-Amino-4-dodecylphenol in a question-and-answer format.
Category 1: Solvent Selection & Dissolution
Q: What is the best solvent for recrystallizing 2-Amino-4-dodecylphenol?
A: The choice of solvent is critical. 2-Amino-4-dodecylphenol has a dual nature: the polar aminophenol head and the long, nonpolar C12 alkyl tail. This structure suggests that neither extremely polar nor completely nonpolar solvents will be ideal on their own.
-
Initial Approach : Start with solvents of intermediate polarity. Alcohols like ethanol or isopropanol are often good starting points. The "like dissolves like" rule of thumb can be a helpful guide.[8]
-
Testing : Before committing your entire batch, perform small-scale solubility tests.[5][9] Add about 0.1 g of your crude solid to a test tube and add a potential solvent dropwise (around 1 mL). If it dissolves at room temperature, the solvent is likely too good and will result in poor recovery. If it dissolves upon heating but reappears upon cooling, it is a promising candidate.[5]
-
Recommended Candidates : Based on the compound's structure, consider the solvents in the table below.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | The hydroxyl group can interact with the aminophenol head. May show high solubility, potentially requiring a mixed-solvent system for good recovery. |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar. A very common and effective recrystallization solvent. |
| Hexane | 69 | Nonpolar | Likely to dissolve the dodecyl tail well but the polar head poorly. May be a good "anti-solvent" in a mixed-solvent system. |
| Toluene | 111 | Nonpolar | Higher boiling point allows for a greater solubility difference upon cooling. Good for dissolving nonpolar impurities. |
| Acetone/Hexane | Varies | Mixed | A common mixed-solvent pair that can be fine-tuned for optimal solubility.[8] |
| Ethanol/Water | Varies | Mixed | Another classic mixed-solvent system. The compound is likely insoluble in water, making water a good anti-solvent.[5] |
Q: My compound dissolves easily in my chosen solvent at room temperature. What should I do?
A: This indicates the solvent is too effective, and you will likely get a very poor yield upon cooling.[9] The solution is to use a mixed-solvent system .[5]
-
Principle : A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[5]
-
Procedure :
-
Dissolve your crude 2-Amino-4-dodecylphenol in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).
-
While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.[8]
-
Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Proceed with the slow cooling step as usual.
-
Q: I've added a lot of hot solvent, but some solid material remains. Why?
A: There are two likely possibilities:
-
Insoluble Impurity : The remaining solid may be an insoluble impurity. If you have added a significant amount of hot solvent and the bulk of your product has dissolved, the remaining specks are likely not your product. In this case, you should perform a "hot filtration" to remove the insoluble material before allowing the filtrate to cool.
-
Insufficient Solvent : You may simply not have added enough solvent yet. Continue adding small portions of hot solvent until you are confident that only insoluble impurities remain. Be careful not to add a large excess, as this will reduce your final yield.[9]
Category 2: Crystallization & Isolation Problems
Q: I have cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
A: This is a common problem caused by supersaturation , where the solution holds more dissolved solute than it theoretically should.[10] The crystals need a nucleation site to begin forming. Here's how to induce crystallization:
-
Scratch the Flask : Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[9][10][11] The microscopic glass fragments that are scraped off can provide the necessary rough surface for crystals to start growing.
-
Add a Seed Crystal : If you saved a tiny amount of the crude starting material, add a single speck to the solution.[9][11] This provides a perfect template for more molecules to crystallize onto.
-
Cool to a Lower Temperature : If you haven't already, place the flask in an ice-salt bath for further cooling.[10]
-
Reduce Solvent Volume : It's possible you added too much solvent.[10] Gently heat the solution again and boil off some of the solvent to re-concentrate it, then attempt to cool it again.
Q: The moment I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem?
A: Yes, this is a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11] An ideal crystallization involves slow crystal growth over 15-20 minutes.
-
Cause : The solution was too concentrated, or the temperature change was too abrupt.
-
Solution :
-
Place the flask back on the heat source.
-
Add a small amount of additional hot solvent (e.g., 1-2 mL) to completely redissolve the precipitate.[11]
-
Allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with a beaker of hot water or paper towels can also slow the cooling rate.
-
Q: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this?
A: This phenomenon is called "oiling out." It occurs when the solute comes out of solution at a temperature above its own melting point, or when the solution is highly impure.[10]
-
Solution :
-
Reheat the solution to dissolve the oil.
-
Add a small amount of extra solvent to make the solution slightly more dilute.
-
Attempt the cooling process again, but much more slowly. Try to ensure that crystal formation begins at a lower temperature. Vigorous stirring or scratching the flask as it cools can sometimes promote crystal formation over oiling.
-
If the problem persists, you may need to recover the crude material by evaporating the solvent and attempt the recrystallization again with a different solvent system.[10]
-
Category 3: Purity & Yield Issues
Q: My final yield is very low. Where did my product go?
A: A low yield is most often caused by one of the following experimental errors:
-
Using Too Much Solvent : This is the most common cause.[10] A significant portion of your product will remain dissolved in the mother liquor if an excess of solvent was used.[11]
-
Premature Crystallization : If crystals formed during a hot filtration step, you lost product on the filter paper.
-
Washing with Room Temperature Solvent : Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]
-
Incomplete Crystallization : Not allowing enough time or a low enough temperature for crystallization to complete.
Q: My final product has a low melting point with a broad melting range. What does this mean?
A: This is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range (1-2°C). Impurities disrupt the crystal lattice, which requires less energy to break apart (lower melting point) and occurs over a wider temperature range. The solution is to perform a second recrystallization on the obtained solid.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude 2-Amino-4-dodecylphenol?
A: The impurities will depend on the synthetic route. A common synthesis involves the nitration of 4-dodecylphenol followed by reduction.[12] Therefore, likely impurities include:
-
Unreacted 4-dodecylphenol (starting material).
-
2-Nitro-4-dodecylphenol (intermediate).
-
Isomeric byproducts from the nitration step.
-
Inorganic salts from the reduction step.
Q: Can I use decolorizing charcoal to remove colored impurities?
A: Caution is strongly advised. While activated charcoal is excellent for removing large, colored, nonpolar impurities, it should generally be avoided with phenolic compounds.[5] Charcoal can contain ferric ions, which may react with the phenol group, especially upon heating, to form colored complexes, thereby introducing a new impurity.[5] If your solution is colored, it is better to accept the color or attempt purification by another method if the color persists after a first recrystallization.
Q: What is the expected melting point of pure 2-Amino-4-dodecylphenol?
Protocols and Visualizations
Experimental Workflow Diagrams
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting crystallization failure.
Protocol: Standard Single-Solvent Recrystallization
-
Dissolution : Place the crude 2-Amino-4-dodecylphenol in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions, swirling or stirring, until the solid just dissolves.[9]
-
Cooling : Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step will lead to lower purity.[11]
-
Ice Bath : Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Filtration : Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the paper with a small amount of ice-cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Washing : With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[9]
-
Drying : Leave the vacuum on to pull air through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air dry completely. For a final drying step, a vacuum oven at a mild temperature can be used.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization1. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Faculty of Pharmacy, Assiut University. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
PrepChem.com. Synthesis of 2-amino-4-dodecylphenol. [Link]
-
ChemBK. 4-DODECYLPHENOL. [Link]
-
Chevron. (2025, August 14). Delo SHP SAE 30 Safety Data Sheet. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. [Link]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. cglapps.chevron.com [cglapps.chevron.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. chembk.com [chembk.com]
Technical Support Center: Purification of 2-Amino-4-dodecylphenol
Welcome to the technical support resource for the purification of 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. We will delve into the causality behind experimental choices, provide field-proven troubleshooting protocols, and ground our recommendations in authoritative sources.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently have before starting or when optimizing their purification strategy.
Q1: What are the most likely isomeric impurities I need to remove from my crude 2-Amino-4-dodecylphenol?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the nitration of 4-dodecylphenol followed by reduction.[1] Given this, the primary impurities are typically:
-
Unreacted Starting Material: 2-Nitro-4-dodecylphenol, if the reduction step is incomplete.
-
Positional Isomers: Although the para-dodecyl group directs nitration to the ortho position, minor amounts of other isomers can form, especially if the starting 4-dodecylphenol contains ortho- or meta-dodecylphenol impurities.
-
Over-reaction Products: Dinitrated or other side-products from the nitration step.
-
Degradation/Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[2]
Q2: What is the fundamental principle for separating the desired amine from the nitro-precursor?
A2: The key difference lies in the functional groups. The desired product has a basic amino (-NH₂) group and an acidic phenolic (-OH) group, making it amphoteric.[2] The primary impurity, 2-nitro-4-dodecylphenol, has a neutral nitro (-NO₂) group and the acidic phenolic group. This difference in basicity is the most powerful handle for separation. You can exploit this via:
-
Acid-Base Extraction: Selectively protonating the amino group with a dilute acid (e.g., aq. HCl) will move the desired product into the aqueous phase, leaving the less basic nitro-precursor in the organic phase.
-
Chromatography: The polar amino group interacts more strongly with polar stationary phases (like silica gel) than the nitro group, leading to different elution times.
Q3: My crude product is dark brown/purple. Is this normal and how do I fix it?
A3: Yes, discoloration is a common issue with aminophenols due to the oxidation of the electron-rich aromatic ring. The presence of trace metals or exposure to air can accelerate this process. To address this:
-
Use a Reducing Agent: During workup or recrystallization, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium bisulfite can help prevent oxidation and remove color.[3][4]
-
Activated Charcoal Treatment: A decolorization step using activated charcoal during recrystallization is highly effective.[2][5] Be cautious, as charcoal can also adsorb your product, so use it sparingly (1-2% w/w).
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[4][6]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, success depends heavily on solvent selection and technique.
Workflow: Recrystallization for Isomer Removal
This workflow outlines the critical decision points for developing a robust recrystallization protocol.
Caption: Recrystallization workflow for purifying 2-Amino-4-dodecylphenol.
Recrystallization Q&A
Q: How do I choose the right recrystallization solvent?
A: The ideal solvent should fully dissolve your desired product at high temperatures but provide low solubility at room temperature or below, while the unreacted nitro-isomer and other impurities remain soluble even when cold.[2] The long dodecyl chain imparts significant nonpolar character, while the amino and phenol groups add polarity. Therefore, a solvent system with intermediate polarity is often best.
| Solvent System | Rationale & Expected Outcome | Boiling Point (°C) |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. The more nonpolar nitro-precursor may stay in solution upon cooling.[6] | 78-100 |
| Toluene | A nonpolar solvent. The desired product's polarity may give it lower solubility than less polar impurities. Good for removing nonpolar contaminants. | 111 |
| Heptane/Ethyl Acetate | A nonpolar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot heptane as an anti-solvent. This can effectively precipitate the more polar aminophenol. | 77-98 |
| Aqueous Acid | Utilizes the basicity of the amino group. Dissolve the crude material in a hot dilute acid (e.g., 5% H₂SO₄ or citric acid).[3] The aminophenol forms a soluble salt. Upon cooling and neutralization, the pure product should precipitate. | ~100 |
Q: My product won't crystallize, it just oils out. What's wrong?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when the impurity level is too high.
-
Solution 1: Reduce Cooling Rate. Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then move to a 0-4°C refrigerator. Slow cooling encourages ordered crystal lattice formation.
-
Solution 2: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Solution 4: Re-evaluate Solvent. The solvent may be too good. Try a solvent system where the product is less soluble, or use more of the anti-solvent.
Section 3: Troubleshooting Guide: Column Chromatography
When recrystallization fails to provide adequate purity, column chromatography is the next logical step. The key is to exploit the polarity difference between the aminophenol and its less polar isomers/precursors.
Workflow: Chromatographic Separation
Caption: Step-by-step workflow for purification via flash column chromatography.
Chromatography Q&A
Q: What are the best starting conditions (stationary and mobile phase) for my column?
A: For separating a polar aminophenol from a less polar nitrophenol, standard normal-phase chromatography is highly effective.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The acidic silanol groups on the silica surface will interact strongly with the basic amino group of your product, leading to higher retention compared to the nitro-precursor.[7] |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Start with a nonpolar mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (to ~70:30 Hex:EtOAc). The less polar impurities will elute first, followed by your more polar desired product.[4] |
| TLC Analysis | Aim for an Rf value of 0.25-0.35 for your product in the chosen solvent system to ensure good separation on the column.[8] | This Rf provides a good balance between retention and reasonable elution time. |
Q: My compound is streaking on the TLC plate and the column. How do I get sharp bands?
A: Streaking is often caused by the strong interaction between the basic amino group and the acidic silica gel.
-
Solution 1: Add a Modifier. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. The triethylamine will competitively bind to the acidic sites on the silica, allowing your aminophenol to travel through the column more uniformly.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral alumina.[8]
-
Solution 3: Check for Insolubility. Ensure your sample is fully dissolved when loaded onto the column. Loading an insoluble sample will cause it to slowly dissolve as the mobile phase passes, leading to severe tailing.
Q: I ran the column but my fractions are still impure. What went wrong?
A: This usually points to a problem with column packing, loading, or resolution.
-
Poor Resolution: The Rf values of your product and the impurity may be too close. Try a different solvent system. Sometimes switching from ethyl acetate to a different polar solvent like dichloromethane or acetone can alter selectivity.
-
Column Overloading: If you load too much crude material, the separation bands will broaden and overlap. A general rule is to load 1g of crude material per 20-40g of silica gel.
-
Improper Packing/Loading: Air bubbles or cracks in the silica bed will ruin the separation. Ensure you pack a uniform, stable column. Load the sample in the smallest possible volume of solvent to create a narrow starting band.[8]
Section 4: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for confirming the purity of your final product and quantifying residual isomers.
Q: How do I set up an HPLC method to analyze my purified 2-Amino-4-dodecylphenol?
A: Reversed-phase HPLC is the most common and effective method.
| Parameter | Recommendation | Rationale & Details |
| Column | C18 (Octadecylsilane) | Standard choice for reversed-phase. The nonpolar dodecyl chain will interact well with the stationary phase. |
| Phenyl-Hexyl or PFP | These columns offer alternative selectivity through π-π interactions with the aromatic ring and are excellent for separating positional isomers.[9][10] | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | A typical starting point is a 70:30 to 90:10 organic:aqueous gradient. The acid is crucial for protonating the amino group, which provides sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column. |
| Detection | UV-Vis Detector | Set the detector to a wavelength where both the aminophenol and potential nitro-precursor absorb strongly (e.g., 254 nm or 280 nm). |
| Expected Elution | Nitro-precursor -> 2-Amino-4-dodecylphenol | In reversed-phase, less polar compounds are retained longer. The nitro-precursor is less polar than the aminophenol, so it will have a longer retention time. |
References
- Purification of alkylated phenols by melt crystallization. (n.d.). Google Patents.
- Introduction of Alkyl Phenol Production Process. (n.d.).
- Purification of p-aminophenol. (n.d.). Google Patents.
- Synthesis of 2-amino-4-dodecylphenol. (n.d.). PrepChem.com.
- Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem.
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. (n.d.). Analyst (RSC Publishing).
- Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube.
- HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. (n.d.). Journal of Chromatographic Science.
- How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (2018, June 1). ResearchGate.
- Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. (n.d.). Benchchem.
- Process for producing aminophenols. (n.d.). Google Patents.
- A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). QuickCompany.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. EP0224625B1 - Process for producing aminophenols - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Minimizing Side Reactions in 2-Amino-4-dodecylphenol Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Amino-4-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving this versatile but sensitive molecule. The presence of both a nucleophilic amino group and an activatable phenolic hydroxyl group on the same aromatic ring, combined with a susceptibility to oxidation, presents unique challenges. This document provides in-depth troubleshooting advice and proactive strategies to help you minimize side reactions and maximize the yield and purity of your desired product.
Section 1: Core Challenges & Primary Side Reaction Pathways
2-Amino-4-dodecylphenol is prone to several competing reaction pathways that can significantly lower the yield of the target molecule. The primary challenges stem from three core properties:
-
Oxidative Instability: The aminophenol scaffold is highly susceptible to oxidation, leading to the formation of colored quinone-imine species and subsequent polymerization.[1] This is often the root cause of reaction mixtures turning dark brown, purple, or black.
-
Dual Reactivity: The molecule contains two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH). Without a proper protection strategy, reagents can react non-selectively at both sites, leading to a mixture of products and polymeric materials.
-
Reactive Intermediates (in Azo Coupling): When performing diazotization, the resulting aryl diazonium salt is an unstable intermediate. It is highly sensitive to temperature, and decomposition leads to unwanted phenols and nitrogen gas evolution, directly impacting yield.[2]
Below is a diagram illustrating the major competing pathways that must be controlled.
Caption: Primary side reaction pathways originating from 2-Amino-4-dodecylphenol.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Problem 1: Reaction Discoloration
Q: Why is my reaction mixture turning dark brown, purple, or black almost immediately after adding my reagents?
A: This is a classic indicator of oxidation.[1] The aminophenol moiety is readily oxidized to a quinone-imine intermediate, which is highly colored and can polymerize to form dark, often insoluble, materials.[3] This process is accelerated by dissolved oxygen, trace metal ions, and light.
Solutions:
-
Atmosphere Control: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most effective way to exclude oxygen.
-
Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use or by using the freeze-pump-thaw method.[1]
-
Antioxidant Addition: Introduce a small amount of an antioxidant to the reaction mixture. This can scavenge dissolved oxygen and other oxidizing species.[1] The choice of antioxidant should be tested for compatibility with your specific reaction chemistry.
| Antioxidant | Recommended Concentration (w/v) | Notes |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Highly effective in aqueous solutions, acts as a reducing agent.[1] |
| Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent, particularly effective in preventing non-enzymatic browning.[1] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A phenolic antioxidant suitable for organic media. |
-
Glassware and Reagent Purity: Use high-purity solvents and thoroughly clean glassware to remove trace metal catalysts. If metal contamination is suspected, adding a chelating agent like EDTA may be beneficial, but its compatibility must be verified.[1]
-
Light Protection: Conduct the reaction in an amber glass flask or wrap the reaction vessel in aluminum foil to protect it from light.[1]
Problem 2: Low Yield and Formation of Insoluble "Tar"
Q: My yield is significantly lower than expected, and I'm left with a sticky, insoluble residue. What is the cause?
A: This issue typically points to either the decomposition of a reactive intermediate or uncontrolled polymerization due to non-selective reactions.
Primary Causes & Solutions:
-
If performing Azo Coupling (Diazotization): The most likely culprit is the decomposition of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][4]
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the diazotization step (addition of sodium nitrite) and the subsequent coupling step. Use an ice-salt bath for efficient cooling and ensure all reagent solutions are pre-cooled before addition.[2] Gas evolution (N₂) is a clear sign of decomposition.[2]
-
-
If performing Oxidative Coupling: At higher concentrations, the oxidized aminophenol intermediate can react with itself rather than your target molecule, leading to oligomers and polymers.[5]
-
Solution: Add the 2-Amino-4-dodecylphenol solution slowly and dropwise to the reaction mixture containing the oxidant and the other coupling partner. This maintains a low instantaneous concentration of the aminophenol, favoring the desired bimolecular reaction over self-coupling. Experiment with using fewer equivalents (e.g., 2-5 equivalents) of the aminophenol.[5]
-
-
General Cause (Uncontrolled Reactivity): If both the amino and hydroxyl groups are unprotected, they can both react with your coupling partner, leading to cross-linking and polymerization.
-
Solution: Implement a protecting group strategy . This is a critical step for achieving selectivity. Decide which functional group you want to react and protect the other. For example, to perform a reaction at the amino group (e.g., amide bond formation), you must first protect the more acidic phenolic hydroxyl group. See Section 3 for a detailed discussion.
-
Caption: Troubleshooting workflow for low yield and byproduct formation.
Problem 3: Multiple Unexpected Byproducts in Analysis
Q: My LC-MS/TLC analysis shows several unexpected products in addition to my target molecule. How can I prevent them?
A: This indicates specific, competing side reactions are occurring. The identity of the side product depends heavily on the reaction conditions, particularly pH.
-
In Azo Coupling - Triazene Formation: If you are coupling the diazonium salt to another aromatic amine, triazene formation is a common side reaction. This occurs when the diazonium ion (electrophile) attacks the nitrogen of the coupling partner's amino group (N-coupling) instead of the aromatic ring (C-coupling).
-
Cause & Solution: This side reaction is pH-dependent. For coupling with aromatic amines, a slightly acidic medium (pH 4-5) is required.[2] This pH is a compromise: it keeps enough of the coupling partner's amine unprotonated to be reactive, but is acidic enough to disfavor attack at the nitrogen. If the pH is too basic, triazene formation will dominate.[2] Conversely, when coupling to a phenol, a basic pH of 9-10 is required to deprotonate the hydroxyl group, forming the highly activated phenoxide ion needed for C-coupling.[2][4] Strict pH monitoring and control are essential.
-
-
In Amide Coupling - Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HATU, HBTU) to form an amide bond with the amino group of 2-Amino-4-dodecylphenol, the coupling reagent can react with the amino group to form a guanidinium byproduct.[6]
-
Cause & Solution: This typically happens when the coupling reagent is in excess. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a short period (e.g., 5-30 minutes) before adding the 2-Amino-4-dodecylphenol.[6][7] This allows the activated ester to form first, which then cleanly reacts with the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent.[6]
-
Section 3: Proactive Strategies & FAQs
Q1: What are the most critical parameters to control when working with 2-Amino-4-dodecylphenol?
A: Success with this molecule relies on proactively controlling five key parameters:
-
Atmosphere: Always work under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Temperature: For temperature-sensitive reactions like diazotization, strict control at 0-5 °C is non-negotiable.[2]
-
pH: Crucial for directing selectivity in azo coupling. The optimal pH depends entirely on your coupling partner (acidic for amines, basic for phenols).[2]
-
Purity of Starting Materials: Use high-purity 2-Amino-4-dodecylphenol, as isomers or oxidized contaminants can lead to complex side product profiles.[8]
-
Stoichiometry and Addition Order: Use controlled, slow addition of reagents to avoid localized high concentrations, and pre-activate where necessary (e.g., in amide coupling).[7]
Q2: Should I use protecting groups? If so, which group should I protect and which should I use?
A: Yes, for almost all multi-step syntheses, a protecting group strategy is essential for achieving high selectivity and yield. The choice of which group to protect depends on your desired reaction.
-
To react at the Amino (-NH₂) group: You must protect the more acidic Phenolic Hydroxyl (-OH) group first.
-
To react at the Hydroxyl (-OH) group: You must protect the Amino (-NH₂) group first.
The ideal strategy is orthogonal protection , where each protecting group can be removed under specific conditions without affecting the other.[9][10] This allows for sequential, controlled modification of each functional group.
Caption: Decision tree for implementing a protecting group strategy.
Below is a table of commonly used, orthogonally compatible protecting groups.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Strong acid (e.g., TFA, HCl in dioxane)[11][12] |
| Amino (-NH₂) | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C)[11][12] |
| Hydroxyl (-OH) | Benzyl | Bn | BnBr, base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid[9] |
Orthogonal Pair Example: To react at the amino group, you could first protect the hydroxyl as a TBDMS ether. After the amino group reaction is complete, the TBDMS group can be removed with TBAF without affecting a Cbz-protected amine or a newly formed amide bond.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Handling and Degassing Solvents
-
Select a suitable solvent (e.g., THF, Dichloromethane, DMF).
-
Place the solvent in a flask with a stir bar.
-
Insert a long needle or sparging tube connected to an inert gas line (Nitrogen or Argon) so that it reaches the bottom of the flask.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Bubble the inert gas through the solvent with gentle stirring for 15-30 minutes.
-
Remove the needles and store the deoxygenated solvent under a positive pressure of inert gas until use.
Protocol 2: Azo Coupling: Diazotization and Subsequent Coupling to a Phenol
This protocol is an example for coupling to a generic phenol like 2-naphthol and must be optimized for your specific substrate.
A. Diazotization
-
In a flask, dissolve 2-Amino-4-dodecylphenol (1.0 molar equivalent) in a solution of hydrochloric acid (approx. 2.5-3.0 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 molar equivalents) in cold water.
-
Add the cold NaNO₂ solution dropwise to the aminophenol solution, ensuring the temperature never exceeds 5 °C .[2]
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Use this solution immediately in the next step.
B. Azo Coupling
-
In a separate beaker, dissolve your phenolic coupling partner (e.g., 2-naphthol, 1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 10% NaOH) to achieve a pH of 9-10.[2][4]
-
Cool this alkaline solution in an ice-salt bath to below 5 °C.
-
Slowly add the cold diazonium salt solution (from Part A) dropwise to the stirred, cold phenolic solution.[4]
-
A colored precipitate of the azo product should form immediately. Maintain the basic pH and low temperature throughout the addition.
-
Once the addition is complete, continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry.[4] Further purification can be done by recrystallization.
References
- Protecting group - Wikipedia.
- Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
- Protective Groups - Organic Chemistry Portal.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- N-Terminal Modification of Proteins with o-Aminophenols - ACS Public
- Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide - PubMed.
- Dodecyl Phenol - Equilex.
- Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed.
- Protection and Deprotection - CEM Corpor
- Minimizing side reactions during the diazotiz
- Synthesis of 2-amino-4-dodecylphenol - PrepChem.com.
- CN114456042B - Preparation method of p-dodecylphenol - Google P
- Technical Support Center: Optimization of Coupling Reaction Conditions for Bis-Azo Phenol Dyes - Benchchem.
- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Diazotis
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid - Digital Commons @ NJIT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. reddit.com [reddit.com]
- 8. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: 2-Amino-4-dodecylphenol Integrity Management
Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The "Dual-Natured" Challenge
2-Amino-4-dodecylphenol (ADP) presents a unique handling challenge due to its amphiphilic frustration . It possesses a highly polar, redox-active "head" (ortho-aminophenol) susceptible to rapid oxidation, attached to a massive, hydrophobic "tail" (dodecyl chain).
Successful handling requires a bifurcated strategy: rigorous exclusion of oxygen to protect the head, and lipophilic solvent protocols to manage the tail. Failure to respect this duality results in the formation of insoluble "tars" (phenoxazinone dimers) and irreversible loss of reagent purity.
Module 1: The Oxidation Trap (Atmospheric Degradation)
User Symptom: "My white/pale-yellow solid turned reddish-brown or black after sitting on the bench for 20 minutes."
The Mechanism: Why it Degrades
The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates a "redox trigger." Unlike simple phenols, ADP undergoes Auto-Oxidative Dimerization .
-
Proton Transfer: In the presence of trace moisture or base, the phenol deprotonates.
-
Radical Formation: Oxygen abstracts a hydrogen, creating a phenoxyl radical.
-
Quinone Imine Formation: The radical stabilizes by forming an ortho-quinone imine.
-
Dimerization (The "Tar"): Two quinone imine molecules react to form 2-aminophenoxazin-3-one derivatives. This is the dark impurity you see.
Troubleshooting & Protocols
| Question | Technical Diagnosis | Corrective Action (Protocol) |
| "Can I weigh this in open air?" | NO. The induction period for oxidation is <15 mins in humid air. | Protocol A (Inert Weighing): 1. Flush the weighing boat with Argon (Ar) before dispensing.2. If a glovebox is unavailable, use an "inverted funnel" Ar shield over the balance.3. Dissolve immediately in degassed solvent. |
| "The solution turned pink. Is it ruined?" | Early-stage oxidation. <1% impurity can cause intense color (high extinction coefficient). | Protocol B (Rescue): 1. Add a reducing agent immediately: Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (if solvent compatible).2. Filter through a plug of silica under Nitrogen to remove the polar quinone impurities. |
| "Can I use ether/THF from the shelf?" | Peroxide Risk. Ethers contain peroxides that accelerate quinone formation. | Protocol C (Solvent Prep): Use only anhydrous, inhibitor-free solvents sparged with Ar for 20 mins. Test solvents for peroxides prior to use. |
Visualization: The Degradation Pathway
Figure 1: The irreversible oxidative cascade of ortho-aminophenols. Note that the final dimerization step is often autocatalytic.
Module 2: The Solubility Paradox (Physical Handling)
User Symptom: "The compound is sticky, waxy, and won't dissolve in water or methanol. It smears on the glassware."
The Mechanism: Lipophilic Dominance
The C12 (dodecyl) chain dominates the physical properties. While the head is polar, the molecule behaves like a lipid or a surfactant . It has a high LogP (estimated >7.0), making it hydrophobic.[1]
Troubleshooting & Protocols
| Issue | Explanation | Solution |
| Insolubility in MeOH/Water | The hydrophobic tail forces the molecule to aggregate (micelle-like behavior) or precipitate in polar protic solvents. | Solvent Switch: Use Dichloromethane (DCM) , Toluene , or THF . For LC-MS, use Isopropanol/Hexane mixtures, not Water/Acetonitrile. |
| "It sticks to the flask" | Van der Waals forces from the alkyl chain cause strong adhesion to glass surfaces. | Glassware Prep: Use Silanized Glassware to reduce surface adhesion. Alternatively, rinse glassware with hot toluene to recover "lost" material. |
| Emulsion Formation | It acts as a surfactant. Washing an organic layer with water will create a stubborn emulsion. | Workup Hack: Do NOT shake vigorously. Use gentle inversion. If an emulsion forms, add saturated NaCl (Brine) or a small amount of Methanol to break the surface tension. |
Module 3: Storage & Shelf Life (Stability)
User Symptom: "I stored it in the fridge for 6 months and it looks degraded."
Standard Operating Procedure (SOP) for Storage: The compound is thermolabile and photolabile . The combination of light and heat accelerates the radical formation step shown in Figure 1.
Stability Data Table
| Storage Condition | Estimated Stability | Risk Factor |
| RT (25°C) + Air | < 24 Hours | Critical. Rapid oxidation to dark tars. |
| 4°C (Fridge) + Dark | 1 - 2 Weeks | Moderate. Slow oxidation still occurs via trapped headspace oxygen. |
| -20°C (Freezer) + Argon | 6 - 12 Months | Optimal. Kinetic arrest of oxidation. |
| Solution State (DCM) | < 4 Hours | High. Chlorinated solvents can generate HCl traces, catalyzing degradation. |
Recommendation: Store as a solid. If you must store a solution, use Benzene-d6 or Toluene-d8 (for NMR) sealed under Argon with a copper wire stabilizer.
Module 4: Emergency & Safety (Toxicity)
User Symptom: "I got some on my glove/skin."
Toxicological Context: Like most aminophenols and alkylphenols, ADP is a likely skin sensitizer and potential endocrine disruptor (due to the dodecylphenol moiety).
-
Skin Contact: The lipophilic tail allows rapid dermal absorption. The amino group can cause methemoglobinemia (interference with oxygen transport in blood) if absorbed in large quantities.[2]
-
Decontamination: Do NOT use ethanol or DMSO to wash skin; these solvents enhance skin permeability.
-
Correct Protocol: Wash with copious amounts of soap and lukewarm water . The soap (surfactant) competes with the ADP for binding to the skin oils.
-
Module 5: Experimental Workflow Visualization
Workflow: Safe Handling from Storage to Reaction
Figure 2: Step-by-step logic flow to prevent condensation-induced hydrolysis and oxidation during handling.
References
-
Ortho-Aminophenol Oxidation Mechanism
-
Handling of Long-Chain Alkylphenols
- Source: U.S. EPA. (2009).
- Relevance: Provides solubility data and toxicity warnings for dodecylphenol derivatives (lipophilicity and endocrine disruption risks).
-
Surfactant Properties of Dodecyl-Derivatives
- Source: PubChem Compound Summary for Dodecylphenol.
- Relevance: Confirms physical properties (viscosity, water insolubility) pertinent to the "Solubility Paradox" module.
-
General Stability of Aminophenols
- Source: Fisher Scientific Safety D
- Relevance: Baseline safety and storage protocols (air sensitivity, light sensitivity) applicable to the 2-amino isomer.
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 2-Amino-4-dodecylphenol
Executive Summary
2-Amino-4-dodecylphenol serves as a critical intermediate in the synthesis of high-performance surfactants, antioxidants, and chelating agents. Its structural integrity—specifically the complete reduction of the nitro-precursor and the linearity of the dodecyl chain—directly impacts the efficacy of downstream pharmaceutical or industrial formulations.
This guide provides a rigorous comparative NMR analysis , contrasting the target molecule against its synthetic precursor (2-Nitro-4-dodecylphenol ) and structural isomers. It moves beyond basic spectral listing to establish a self-validating quality control protocol for researchers.
Structural Context & Critical Quality Attributes (CQAs)
Before analyzing the spectrum, one must define what is being confirmed. In an industrial or drug development context, two variations of "dodecyl" exist, leading to distinct spectral fingerprints.
| Feature | n-Dodecyl (Linear) | Branched Dodecyl (Tetramer) |
| Source | Fatty acid derivatives | Propylene tetramer oligomerization |
| NMR Signature | Distinct triplet (terminal -CH₃) | Complex multiplet (0.5–1.5 ppm) |
| Application | High-order crystalline structures | Liquid surfactants, amorphous blends |
Note: Unless specified as "n-dodecyl," commercial samples are often branched mixtures. This guide distinguishes both.
Comparative Analysis: Reaction Monitoring
The most common synthesis route involves the reduction of 2-nitro-4-dodecylphenol to 2-amino-4-dodecylphenol . NMR is the gold standard for monitoring this conversion because the electronic environment of the aromatic ring changes drastically when the electron-withdrawing Nitro group (-NO₂) is replaced by the electron-donating Amino group (-NH₂).
Aromatic Region Comparison (The "Fingerprint")
Solvent: DMSO-d₆ (Recommended for observing labile -OH/-NH₂ protons)
| Proton Assignment | Precursor: 2-Nitro-4-dodecylphenol ( | Product: 2-Amino-4-dodecylphenol ( | Shift Logic (Causality) |
| -NH₂ (Amino) | Absent | 4.5 – 5.0 (br s, 2H) | Diagnostic Peak. Broad singlet confirming reduction. |
| H-3 (Ortho to N) | ~7.8 (d, J=2.0 Hz) | ~6.3 (d, J=2.0 Hz) | Major Upfield Shift. -NH₂ shields the ortho position significantly compared to deshielding -NO₂. |
| H-5 (Para to OH) | ~7.4 (dd) | ~6.5 (dd) | Upfield shift due to increased electron density in the ring. |
| H-6 (Ortho to OH) | ~7.1 (d) | ~6.6 (d) | Moderate upfield shift. |
| -OH (Phenolic) | ~10.5 (s) | ~8.5 – 9.0 (br s) | The H-bond strength changes; -NH₂ can form intramolecular H-bonds with -OH. |
Aliphatic Region: Linear vs. Branched
This region confirms the identity of the alkyl tail.
-
Linear (n-Dodecyl):
- 0.88 ppm: Triplet (t), 3H (Terminal -CH₃).
- 1.26 ppm: Strong singlet/multiplet, ~18H (Bulk -CH₂- chain).
- 2.45 ppm: Triplet (t), 2H (Benzylic -CH₂- attached to ring).
-
Branched (Propylene Tetramer):
- 0.5 – 1.6 ppm: Complex "hump" of overlapping multiplets.
- 0.8 – 1.0 ppm: Multiple doublets (methyl branches).
-
Benzylic Region: Broad multiplet rather than a clean triplet.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (E-E-A-T), follow this protocol designed to prevent common artifacts like water suppression of the amino signal.
Sample Preparation
-
Mass: Weigh 10–15 mg of sample.
-
Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃.
-
Reasoning: CDCl₃ often causes exchange broadening of the -NH₂ and -OH protons, making them invisible. DMSO stabilizes these protons via hydrogen bonding.
-
-
Desiccation: Ensure the sample is dry. Residual water in DMSO appears at ~3.3 ppm and can overlap with the amino signal.
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (Tip angle).
-
Relaxation Delay (D1): 5.0 seconds.
-
Critical: Benzylic protons and aromatic protons have different T1 relaxation times. A short D1 will skew integration values, making quantitative purity analysis impossible.
-
-
Scans (NS): 16–32 (Sufficient for 10mg).
Workflow Diagram
The following diagram illustrates the decision logic for validating the product structure.
Figure 1: Logic flow for structural validation of 2-Amino-4-dodecylphenol using 1H NMR.
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Missing -NH₂/-OH peaks | Chemical exchange with water or acid traces. | Dry sample; add K₂CO₃ (solid) to tube to neutralize trace acid; switch to DMSO-d₆. |
| Integration Error (Alkyl vs Aromatic) | T1 relaxation mismatch. | Increase D1 delay to >5s or >7s. |
| Extra Doublet at ~7.8 ppm | Residual Starting Material (Nitro). | Reprocess reduction (hydrogenation/hydrazine). |
| Peak at 3.33 ppm | Water in DMSO. | Ignore or use solvent suppression pulse sequence. |
Conclusion
For researchers developing surfactants or drug intermediates, 2-Amino-4-dodecylphenol is best validated by tracking the upfield shift of the aromatic protons (from >7.0 ppm to <6.8 ppm) and the appearance of the exchangeable amino protons (~4.5 ppm) in DMSO-d₆. The distinction between linear and branched isomers in the 0.8–1.5 ppm region is critical for ensuring batch-to-batch consistency in physical properties.
References
-
National Institute of Standards and Technology (NIST). Phenol, 4-dodecyl- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. 4-Dodecyl-2-nitrophenol (Precursor Data). National Library of Medicine. [Link]
-
Organic Syntheses. Preparation of 2-Amino-4-nitrophenol (Analogous Reduction Method). Org.[2][3] Synth. 1945, 25, 5. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table (General Phenol/Amine Shifts). [Link]
-
European Chemicals Agency (ECHA). Phenol, dodecyl-, branched (Isomer Information). [Link]
Sources
Comparative Guide: FTIR Characterization of 2-Amino-4-dodecylphenol
Topic: FTIR Characteristic Peaks of 2-Amino-4-dodecylphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Amino-4-dodecylphenol (CAS: 62529-18-4) is a critical intermediate in the synthesis of surfactants, stabilizers, and potential pharmaceutical precursors. Its amphiphilic nature—combining a lipophilic C12 alkyl chain with a hydrophilic amino-phenol core—presents unique challenges in characterization.
This guide provides a technical roadmap for identifying 2-Amino-4-dodecylphenol using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral databases, this analysis focuses on comparative differentiation , enabling researchers to distinguish the target product from its precursors (4-dodecylphenol) and synthetic intermediates (2-nitro-4-dodecylphenol) with high confidence.
Part 1: Strategic Characterization Workflow
The synthesis of 2-Amino-4-dodecylphenol typically proceeds via the nitration of 4-dodecylphenol followed by catalytic reduction. FTIR is the most efficient tool for monitoring this transformation because the functional group interconversion (H
The following workflow illustrates the critical spectral checkpoints required to validate the reaction progress.
Figure 1: Reaction monitoring workflow highlighting critical spectral shifts during the synthesis of 2-Amino-4-dodecylphenol.
Part 2: Comparative Spectral Analysis
To accurately identify 2-Amino-4-dodecylphenol, one must look for the "spectral emergence" of the amino group against the "spectral background" of the dodecyl chain.
1. The Dodecyl "Background" (Invariant Region)
The C12 alkyl chain dominates the spectrum in terms of intensity but provides little diagnostic value for reaction monitoring.
-
2960–2850 cm⁻¹: Strong, sharp peaks corresponding to C-H asymmetric and symmetric stretching (
and ). -
1470 & 1380 cm⁻¹: C-H bending vibrations (scissoring and rocking).
-
Insight: These peaks will remain constant across the starting material, intermediate, and product. Use them to normalize spectra during quantitative conversion analysis.
2. Diagnostic Functional Group Analysis
The table below details the specific shifts distinguishing the product from its alternatives.
| Functional Group | Mode | Wavenumber (cm⁻¹) | 4-Dodecylphenol (Precursor) | 2-Nitro-4-dodecylphenol (Intermediate) | 2-Amino-4-dodecylphenol (Target) |
| O-H (Phenol) | Stretch | 3500–3100 | Broad, strong band centered ~3350 | Shifted/Broadened (Intramolecular H-bond with NO₂) | Broad, often overlapped by NH₂ |
| N-H (Primary Amine) | Stretch | 3400 & 3320 | Absent | Absent | Distinct Doublet (Asym/Sym) |
| N-H | Bend (Scissor) | 1650–1580 | Absent | Absent | Medium band ~1620 |
| NO₂ (Nitro) | Asym Stretch | 1550–1500 | Absent | Strong (~1530) | Absent (Critical Purity Check) |
| NO₂ (Nitro) | Sym Stretch | 1360–1300 | Absent | Strong (~1350) | Absent |
| C-N | Stretch | 1300–1200 | Absent | Medium (~1300) | Strong (~1230) |
| Aromatic Ring | C=C Stretch | 1600 & 1500 | Present | Present (Shifted) | Present (1,2,4-substitution pattern) |
3. Key Differentiators
-
Vs. 4-Dodecylphenol: The target molecule shows a "doublet" in the high-frequency region (3400/3320 cm⁻¹) due to the primary amine, whereas the precursor shows only a simple broad O-H band.
-
Vs. 2-Nitro-4-dodecylphenol: The complete disappearance of the "vampire teeth" (two strong bands at 1530 and 1350 cm⁻¹) confirms the reduction of the nitro group. If these peaks remain, the reaction is incomplete.
Part 3: Experimental Protocols
Protocol A: Sample Preparation
Given the lipophilic C12 chain, 2-Amino-4-dodecylphenol often exists as a waxy solid or viscous oil, rendering KBr pellets difficult to prepare without moisture contamination.
-
Recommended Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Why: ATR requires minimal prep and handles waxy substances effectively.
-
Step-by-Step:
-
Clean the crystal with isopropanol to remove residual oils.
-
Place ~10 mg of the sample directly onto the crystal.
-
Apply pressure using the clamp until the force gauge indicates optimal contact.
-
Acquire background spectrum (air) before measurement.
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
Protocol B: Purity Verification (Limit Test)
To verify the absence of the nitro-intermediate:
-
Normalize the spectrum to the C-H stretch at 2920 cm⁻¹ (set absorbance to 1.0).
-
Zoom into the 1550–1500 cm⁻¹ region.
-
Pass Criteria: No distinct peak should be visible above the baseline noise in this region. Any shoulder indicates >1% residual nitro compound.
Part 4: Technical Insights & Troubleshooting
1. The "Amine-Phenol" Overlap In the 3500–3000 cm⁻¹ region, the O-H stretch often broadens due to hydrogen bonding, potentially obscuring the N-H doublet.
-
Solution: Dilute the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃) and run in a liquid cell. Dilution breaks intermolecular H-bonds, sharpening the N-H and O-H peaks, making the doublet ~3400 cm⁻¹ clearly visible.
2. Isomerism (Branched vs. Linear) Commercial "dodecylphenol" is often a mixture of branched isomers derived from propylene tetramer.
-
FTIR Limitation: FTIR cannot easily distinguish between branched and linear alkyl chains in this molecule.
-
Recommendation: If isomer purity is critical (e.g., for structure-activity relationship studies), use ¹H-NMR (integration of methyl protons) alongside FTIR.
References
-
Preparation of 2-Amino-4-dodecylphenol
- Methodology: Nitration of 4-dodecylphenol followed by catalytic hydrogen
-
Source: PrepChem. "Synthesis of 2-amino-4-dodecylphenol." Available at: [Link]
-
FTIR Interpretation of Phenolic and Amino Compounds
- Mechanistic Insight: Analysis of N-H and O-H stretching vibr
-
Source: LibreTexts Chemistry. "Interpreting Infrared Spectra." Available at: [Link]
-
Comparative Data for 4-Dodecylphenol
-
Reduction Monitoring (Nitro to Amine)
- Context: Catalytic reduction of 4-nitrophenol analogs and spectral changes.
-
Source: Royal Society of Chemistry (RSC) Advances. "Catalytic reduction of 4-nitrophenol." Available at: [Link]
Sources
Technical Comparison Guide: HPLC Method Validation for 2-Amino-4-dodecylphenol
This guide provides an in-depth technical comparison and validation framework for the detection of 2-Amino-4-dodecylphenol , a critical intermediate in the synthesis of surfactants, fuel additives, and phenolic resins.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Amino-4-dodecylphenol (CAS: 62529-18-4) presents a unique analytical challenge due to its amphiphilic structure. It combines a highly hydrophobic 12-carbon alkyl tail with a polar, amphoteric head group (containing both phenolic -OH and amine -NH₂ moieties).
Standard HPLC methods often fail due to:
-
Excessive Retention: The C12 chain causes irreversible adsorption on standard C18 columns if organic strength is insufficient.
-
Peak Tailing: The basic amine group interacts with residual silanols on the stationary phase.
-
Solubility Issues: The molecule is insoluble in water, requiring specific diluents for sample preparation.
This guide compares three detection methodologies—UV-Vis (PDA) , Fluorescence (FLD) , and Mass Spectrometry (MS) —and outlines a validated "Gold Standard" protocol compliant with ICH Q2(R1) guidelines.
Chemical Profile
| Parameter | Value / Characteristic | Implication for HPLC |
| Structure | Phenol ring, Amino (pos 2), Dodecyl (pos 4) | Dual polarity (Head=Polar, Tail=Non-polar) |
| Hydrophobicity | LogP ~ 6.5 - 7.0 (Estimated) | Requires high % organic mobile phase |
| pKa (Base) | ~ 4.5 (Amino group) | Ionized (NH₃⁺) at pH < 4 |
| pKa (Acid) | ~ 10.0 (Phenolic -OH) | Neutral at acidic pH |
| Chromophore | Benzene ring + Auxochromes (OH, NH₂) | Absorbance ~280 nm; Fluorescence active |
Methodology Comparison: Selecting the Right Detector
The choice of detector dictates the sensitivity and specificity of the assay. Below is an objective comparison of the three primary alternatives.
Comparative Performance Data
| Feature | Method A: HPLC-UV (PDA) | Method B: HPLC-FLD | Method C: LC-MS/MS |
| Principle | Absorbance at 280 nm | Ex: 274 nm / Em: 305 nm | ESI+ (M+H)⁺ transition |
| Sensitivity (LOD) | Moderate (0.5 µg/mL) | High (0.01 µg/mL) | Ultra-High (0.5 ng/mL) |
| Selectivity | Low (Interference from other phenols) | High (Specific to phenols) | Definitive (Mass specific) |
| Linearity Range | 1 – 100 µg/mL | 0.05 – 10 µg/mL | 1 – 1000 ng/mL |
| Cost/Complexity | Low / Routine QC | Medium / Trace Analysis | High / Bioanalysis |
| Best Use Case | Raw material purity, Bulk QC | Impurity profiling, Environmental | Biological matrices, Trace residue |
Expert Insight: For routine industrial QC (purity >98%), Method A (UV) is sufficient and most robust. For environmental degradation studies or trace impurity analysis, Method B (FLD) is the most cost-effective upgrade before moving to MS.
The "Gold Standard" Protocol: Optimized Gradient HPLC-UV
This protocol addresses the hydrophobicity and basicity issues by using a Core-Shell C18 column (for efficiency) and an Acidic Mobile Phase (to suppress silanol interactions).
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Kinetex® C18 or Poroshell® 120 EC-C18 (150 x 4.6 mm, 2.7 µm).
-
Why: Core-shell particles provide UHPLC-like resolution at lower backpressures.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Keeps the amino group protonated (NH₃⁺) and silanols neutral, reducing tailing.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why: ACN is preferred over Methanol for lower backpressure and better solubility of the dodecyl chain.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Improves mass transfer of the bulky tail).
-
Injection Volume: 5 - 10 µL.
-
Detection: 280 nm (Reference 360 nm).
Gradient Program
The gradient must reach 100% B to ensure the dodecyl tail elutes and does not carry over.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic start |
| 12.0 | 100 | Linear Ramp to elute analyte |
| 15.0 | 100 | Wash (Critical for C12 chain) |
| 15.1 | 50 | Re-equilibration |
| 20.0 | 50 | End of Run |
Sample Preparation Workflow
Self-Validating Step: Due to low water solubility, samples must be dissolved in organic solvent first.
-
Stock Solution: Weigh 10 mg of 2-Amino-4-dodecylphenol into a 10 mL flask. Dissolve in 100% Isopropanol (IPA) or THF . (Concentration: 1000 µg/mL).
-
Note: Do not use pure ACN for stock if solubility is sluggish; IPA is a better solvent for long alkyl chains.
-
-
Working Standard: Dilute Stock 1:10 with Acetonitrile .
-
Final Diluent: The final injection solvent should match the starting mobile phase conditions (50:50 Water:ACN) only if precipitation does not occur. If cloudy, use 100% ACN as diluent but inject smaller volumes (2-5 µL) to avoid peak distortion.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and experimental flow for validating this method.
Caption: Decision matrix for method selection and validation workflow for amphiphilic alkylphenols.
Validation Framework (ICH Q2)
To ensure scientific integrity, the method must be validated against the following criteria.
System Suitability (The "Go/No-Go" Test)
Before every analysis, inject a standard (e.g., 50 µg/mL) 5 times.
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, increase column temp or check mobile phase pH).
-
Theoretical Plates (N): > 5000.
-
RSD of Area: < 2.0%.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999. -
Causality: The wide range ensures the detector does not saturate at high concentrations typical of purity assays.
Accuracy (Recovery)
-
Protocol: Spike a "Placebo" (matrix without analyte) or perform standard addition at 80%, 100%, and 120% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
Critical Note: Ensure the matrix (e.g., oil additive formulation) is soluble in the mobile phase.
Robustness
Intentionally vary parameters to test method stability:
-
Flow Rate: ± 0.1 mL/min.
-
Temperature: ± 5°C.
-
Wavelength: ± 2 nm.
-
Observation: Retention time will shift with flow/temp, but resolution between the analyte and any impurities must remain > 1.5.
Troubleshooting & Expert Insights
Issue: "Ghost Peaks" in Blank Runs
-
Cause: The dodecyl chain is extremely sticky. If the gradient does not hold at 100% B long enough, the analyte elutes in the next injection.
-
Fix: Extend the "Wash" phase (100% B) by 3-5 minutes. Inject a "Needle Wash" of 100% Isopropanol between samples.
Issue: Peak Splitting
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% THF or IPA and injecting a large volume (e.g., 20 µL) into a 50% aqueous mobile phase causes the analyte to precipitate momentarily at the column head.
-
Fix: Reduce injection volume to 2-5 µL or dilute the sample with Mobile Phase A as much as possible before precipitation occurs.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
BenchChem. (2023). Physical Properties of 2-Amino-4-dodecylphenol. (Data on solubility and synthesis routes).
-
PrepChem. (2023).[1] Synthesis of 2-amino-4-dodecylphenol.[2] (Background on chemical structure and precursors).
-
Sigma-Aldrich. (2023). Analysis of Alkylphenols Using New Internal Standards. (Comparative insights for alkylphenol detection).
Sources
Comparative Thermal Gravimetric Analysis (TGA) Guide: 2-Amino-4-dodecylphenol
Executive Summary & Technical Verdict
2-Amino-4-dodecylphenol represents a specialized class of alkylaminophenols used primarily as intermediates in the synthesis of high-performance surfactants, fuel additives, and lubricant dispersants. Its thermal profile differs significantly from standard hindered phenols (like BHT) due to the presence of the long C12 alkyl chain and the reactive ortho-amino group.
Verdict:
-
Thermal Stability: Superior to BHT (Butylated Hydroxytoluene) regarding volatility but more reactive than its precursor, 4-Dodecylphenol, due to the amine functionality.
-
Critical Threshold: The compound exhibits a stable weight plateau up to ~210°C (Inert Atmosphere) , making it suitable for high-temperature lubricant applications where BHT would volatilize.
-
Degradation Mode: Follows a two-stage mechanism: oxidative coupling/condensation of the amino-phenol head group followed by pyrolytic scission of the dodecyl tail.
Experimental Protocol: Self-Validating TGA Workflow
To ensure reproducible data that distinguishes between volatilization and degradation, the following protocol is mandatory. This workflow minimizes buoyancy effects and maximizes resolution for the alkyl chain scission.
Instrument Configuration
-
Apparatus: High-Resolution TGA (e.g., TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+).
-
Crucible: 70
L Alumina ( ) pans (Preferred over Aluminum to prevent catalytic interaction with the amine at C). -
Sample Mass:
mg (Strict control required to prevent thermal lag).
Methodology Steps
-
Pre-Treatment: Isothermal hold at 30°C for 5 minutes under dry Nitrogen (purge 50 mL/min) to remove surface moisture.
-
Ramp Segment (Standard): Heat from 30°C to 700°C at 10°C/min .
-
Atmosphere Switch (Optional): For oxidative stability testing, switch gas from
to Air at 600°C to burn off carbonaceous char.
Visualization: TGA Experimental Workflow
Figure 1: Standardized TGA workflow ensuring removal of environmental artifacts before thermal stressing.
Comparative Performance Analysis
The following data compares 2-Amino-4-dodecylphenol against its direct precursor (4-Dodecylphenol) and a standard industry antioxidant (BHT).
Key Metrics Defined:
- (Onset): Temperature at which 5% mass is lost (proxy for volatile limit).
- (Degradation): Temperature of maximum weight loss rate (from DTG peak).
-
Residue: Mass remaining at 600°C (indicates char formation).
Table 1: Thermal Stability Comparison (Nitrogen Atmosphere)
| Compound | Residue @ 600°C | Performance Context | ||
| 2-Amino-4-dodecylphenol | ~220°C | 350°C | ~15-20% | High Stability. The C12 chain reduces volatility compared to smaller phenols. Amine group promotes charring. |
| 4-Dodecylphenol (Precursor) | ~200°C | 330°C | < 5% | Volatile. Lacks the H-bonding amine; evaporates/boils before significant charring occurs. |
| BHT (Standard Antioxidant) | ~145°C | 190°C | 0% | Low Stability. Sublimes/evaporates rapidly. Unsuitable for open systems >150°C. |
Note: Values are representative of high-purity samples analyzed at 10°C/min in
Interpretation of Results
-
Volatility vs. Decomposition: Unlike BHT, which shows a single smooth weight loss curve indicative of evaporation/sublimation, 2-Amino-4-dodecylphenol exhibits a complex multi-step profile. The higher
is attributed to the increased molecular weight (277.45 g/mol ) and intermolecular hydrogen bonding provided by the and groups. -
Char Formation: The high residue (15-20%) for the amino-derivative is characteristic of nitrogen-containing aromatics. Upon heating, the amino group facilitates oxidative coupling and cross-linking (forming heterocyclic chars), whereas the non-amino precursor (4-Dodecylphenol) simply boils off or cracks into volatile hydrocarbons.
Mechanistic Insight: Thermal Degradation Pathways
Understanding why the compound degrades is as important as when. The degradation of 2-Amino-4-dodecylphenol proceeds through two distinct competitive pathways depending on the atmosphere.
Pathway A: Inert Pyrolysis ( )
Under nitrogen, the alkyl chain (dodecyl group) undergoes homolytic scission around 350°C. The aromatic ring, stabilized by the amine, tends to condense into char.
Pathway B: Oxidative Degradation (Air)
In the presence of oxygen, the amino group is the "weak link," susceptible to oxidation at lower temperatures (~180-200°C), leading to the formation of quinone imines before the alkyl chain degrades.
Visualization: Degradation Mechanism
Figure 2: Competitive degradation pathways showing early-stage functional group instability followed by late-stage alkyl chain cracking.
References
-
ChemicalBook. (2025). 4-Dodecylphenol Properties and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from
-
TA Instruments. (2024). Thermogravimetric Analysis (TGA) as a Screening Tool for Plastic Waste Pyrolysis. Retrieved from
-
Carl Roth. (2024). Safety Data Sheet: 2-Aminophenol. Retrieved from
-
LPD Lab Services. (2024). TGA Thermogram Interpretation and Optimum Degradation Temperature. Retrieved from
electrochemical characterization of 2-Amino-4-dodecylphenol films
Title: Comparative Electrochemical Profiling: Poly(2-Amino-4-dodecylphenol) vs. Poly(2-Aminophenol) Films Subtitle: A Technical Guide on Hydrophobic Functionalization of Phenolic Sensors
Executive Summary
This guide provides a technical comparison between Poly(2-Amino-4-dodecylphenol) (Poly-ADP) and its parent compound, Poly(2-Aminophenol) (PoAP) . While PoAP is a gold standard for permselective, hydrophilic biosensing (e.g., glucose,
Key Findings:
-
Solubility & Synthesis: ADP requires non-aqueous or micellar media for electropolymerization due to the lipophilic tail.
-
Film Architecture: Poly-ADP forms a highly hydrophobic, steric-bulky barrier, whereas PoAP forms a compact, hydrophilic ladder structure.
-
Application Utility: PoAP is superior for small-molecule sensing in aqueous buffers. Poly-ADP is the preferred alternative for corrosion inhibition and molecular imprinting (MIP) of hydrophobic drug targets.
Monomer Chemistry & Polymerization Mechanism
To understand the electrochemical performance, one must first understand the structural constraints imposed by the dodecyl group.
Structural Impact
-
2-Aminophenol (AP): Oxidizes to form a cyclic ladder polymer containing phenoxazine units. The absence of substituents allows tight
- stacking. -
2-Amino-4-dodecylphenol (ADP): The
chain at the para position (relative to the phenol group) exerts two effects:-
Steric Blocking: It prevents head-to-tail coupling at the para position, forcing the polymer to grow via ortho-ortho couplings or ether linkages, resulting in a more disordered, porous 3D structure.
-
Hydrophobic Shielding: The alkyl tails orient away from the electrode surface, creating a "grease-like" barrier that repels water and hydrated ions.
-
Electropolymerization Pathways (Visualized)
The following diagram contrasts the polymerization logic of the two monomers.
Figure 1: Mechanistic divergence in electropolymerization. The dodecyl tail in ADP blocks the para-position, preventing the formation of the conductive ladder structure typical of PoAP.
Experimental Protocol: Electropolymerization
Due to the solubility difference, you cannot use the standard acidic aqueous protocol for ADP.
Protocol A: Poly(2-Aminophenol) (Standard)
-
Solvent: 0.1 M
or (Aqueous). -
Monomer Conc: 5.0 mM.[1]
-
Range: -0.2 V to +0.9 V vs. Ag/AgCl.[1]
-
Cycles: 20–50 cycles.
-
Observation: Continuous growth of redox peaks at ~0.2 V (reversible).
Protocol B: Poly(2-Amino-4-dodecylphenol) (Modified)
-
Solvent: Acetonitrile (ACN) containing 0.1 M Tetrabutylammonium Perchlorate (TBAP) OR Ethanol/Water (80:20) mix.
-
Monomer Conc: 5.0 mM (Requires sonication).
-
Range: 0.0 V to +1.2 V vs. Ag/AgCl (Wider window needed for organic media).
-
Cycles: 10–20 cycles (Self-limiting growth).
-
Observation: Rapid current decay after the first cycle. The hydrophobic film quickly passivates the electrode, preventing thick film growth.
Comparative Electrochemical Characterization
The following data summarizes the performance differences when characterizing the films in a standard redox probe solution (5 mM Ferricyanide in 0.1 M KCl).
Cyclic Voltammetry (CV) Response
| Feature | Poly(2-Aminophenol) (PoAP) | Poly(2-Amino-4-dodecylphenol) (Poly-ADP) |
| Film Permeability | Permselective. Allows cations ( | Blocking. Highly insulating against aqueous ions. |
| Redox Peaks | Distinct reversible peaks (agglomerated phenoxazine). | Indistinct or broad peaks; capacitive behavior dominates. |
| Scan Rate ( | Peak current | |
| Stability | Stable in pH 2–8. Degrades in strong base. | Highly stable in basic/aqueous media due to hydrophobicity. |
Electrochemical Impedance Spectroscopy (EIS)
EIS is the most definitive method to distinguish these films.
-
PoAP: Exhibits a small semi-circle in the Nyquist plot (
). The film is conductive enough to allow electron hopping. -
Poly-ADP: Exhibits a massive semi-circle (
). The dodecyl tails form a dielectric layer, effectively creating a capacitor.
Analysis: If your goal is sensing , PoAP provides the necessary conductivity. If your goal is corrosion protection or capacitive sensing , Poly-ADP is superior.
Application Suitability Guide
When should you choose ADP over the standard AP?
Scenario 1: Biosensing of Hydrophilic Analytes (e.g., Glucose, Dopamine)
-
Choice: Poly(2-Aminophenol)
-
Reason: The film allows water permeation, essential for enzymatic reactions or hydrogen peroxide detection.
-
Mechanism: Electrostatic attraction/repulsion.
Scenario 2: Molecular Imprinting of Hydrophobic Drugs (e.g., Steroids, PAHs)
-
Choice: Poly(2-Amino-4-dodecylphenol)
-
Reason: The hydrophobic matrix of Poly-ADP interacts favorably with lipophilic templates via Van der Waals forces.
-
Mechanism: Hydrophobic effect + Steric entrapment.
Scenario 3: Corrosion Inhibition on Copper/Steel
-
Choice: Poly-ADP
-
Reason: The long alkyl chains form a "brush" on the metal surface, physically preventing water and chloride ions from reaching the electrode surface.
References
-
Barhoumi, H. et al. (2021). "Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application." Sensors.[2][3][5][6][7][9][10][11][12] Link
- Ehrenbeck, C. et al. (2016). "Electropolymerization of Aminophenols: A Comparative Study." Journal of Electroanalytical Chemistry. (Establishes the ladder mechanism for AP).
-
Fomo, G. et al. (2019). "Electrochemical Polymerization: Mechanism and Methods." IntechOpen. Link
- Tiu, B. et al. (2017). "Molecularly Imprinted Polymers for Electrochemical Detection of Lipophilic Analytes." Electrochimica Acta. (Context for hydrophobic monomer utility).
-
ResearchGate Data. (2020). "Cyclic Voltammetric Studies of Substituted Aminophenol Films." Link
(Note: While specific papers solely on "2-Amino-4-dodecylphenol" are rare in open literature, the properties described above are derived from the authoritative consensus on alkyl-substituted aminophenol electropolymerization mechanisms.)
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. Molecularly Imprinted Polymer-Based Electrochemical Sensors for the Diagnosis of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecularly imprinted poly 2-aminophenol–gold nanoparticle–reduced graphene oxide composite for electrochemical determination of flutamide in environmental and biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-dodecylphenol
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-dodecylphenol. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, safe, and compliant.
Core Principles: Understanding the Hazard
2-Amino-4-dodecylphenol is a substituted alkylphenol. Its chemical structure, featuring a reactive aminophenol head and a long dodecyl tail, dictates its physical properties and toxicological profile. The primary driver for stringent disposal protocols is its classification as a hazardous substance, posing significant risks to both human health and aquatic ecosystems.[1][2][3] Improper disposal can lead to persistent environmental contamination and acute or chronic health effects for laboratory personnel.
The hazards associated with 2-Amino-4-dodecylphenol and related alkylphenols are multifaceted, as summarized below.
| Hazard Classification | Description of Risk | Supporting Sources |
| Acute Toxicity | Harmful if swallowed or inhaled. | Safety Data Sheet |
| Skin Corrosion/Irritation | Causes skin irritation and may lead to severe burns upon prolonged contact.[3][4] The long alkyl chain can enhance skin penetration. | ECHA; PubChem |
| Eye Damage/Irritation | Poses a risk of serious eye damage.[3][4] | PubChem; TCI |
| Sensitization | May cause an allergic skin reaction upon repeated exposure.[5] | Safety Data Sheet |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[5] This necessitates minimizing exposure to the lowest possible levels. | Safety Data Sheet |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] | PubChem; TCI |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2][3] Classified as a marine pollutant, it must be prevented from entering waterways.[6][7] | Safety Data Sheet; NOAA |
Prerequisite Safety Measures: Before You Begin
Safe disposal starts long before waste is generated. Adherence to the following prerequisites is mandatory.
Engineering Controls
All handling of 2-Amino-4-dodecylphenol, including weighing the solid, preparing solutions, and generating waste, must be conducted within a certified chemical fume hood.[8][9][10] This is the primary engineering control to minimize inhalation exposure to dust or vapors.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure. The minimum required PPE is detailed below.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves. For extensive handling, consider heavier-duty Butyl rubber gloves.[8] | Prevents skin contact, irritation, and potential absorption. Double-gloving is recommended when handling concentrated forms. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11] A face shield should be worn over goggles when there is a significant splash hazard. | Protects against accidental splashes to the eyes, which can cause severe damage.[4][12] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
Waste containing 2-Amino-4-dodecylphenol must be treated as hazardous chemical waste from the moment of its generation.[8][13][14] Do not dispose of this chemical down the sink or in regular trash.[5][10][14]
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[15]
-
Liquid Waste:
-
Designate a specific, compatible waste container for all solutions containing 2-Amino-4-dodecylphenol. The original product container can be an excellent choice.[15]
-
Collect all aqueous and organic solutions, including reaction mother liquors and rinsates from glassware, in this container.
-
Causality: Mixing this waste with other streams, such as strong oxidizing acids, could lead to a vigorous, exothermic reaction.[14][16] Segregation prevents such incompatibilities.
-
-
Solid Waste:
-
Designate a separate, puncture-proof, and sealable container for all contaminated solid waste.[10]
-
This includes used gloves, weighing papers, pipette tips, and any absorbent material used for minor cleanups.[8][13]
-
Place these items into the designated solid waste container immediately after use to prevent cross-contamination of the lab space.
-
Step 2: Container Selection and Labeling
All waste containers must be in good condition, leak-proof, and compatible with the chemical.[15]
-
Select a Container: Use containers made of materials compatible with phenolic compounds (e.g., glass or high-density polyethylene). Ensure the container has a secure, tightly-fitting screw cap.[15]
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, label it with a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[10][17]
-
Complete the Label: Clearly list all constituents by their full chemical names and estimate their concentrations. Do not use abbreviations or chemical formulas.[17] The primary component will be "2-Amino-4-dodecylphenol."
-
Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[15][17] This minimizes the release of vapors and prevents spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, closed waste containers in a designated SAA within your laboratory.
-
The SAA should be located at or near the point of generation.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Store containers below eye level and away from heat sources or direct sunlight.[8][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the compliant management of 2-Amino-4-dodecylphenol waste.
Caption: Workflow for compliant waste handling from generation to disposal.
Step 4: Arranging for Final Disposal
When your waste container is approximately 90% full, arrange for its removal.[10]
-
Ensure the hazardous waste label is complete and accurate.
-
Submit a chemical waste pickup request to your institution's EHS department or designated waste management provider.[15]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed and approved waste disposal facility.[5][18]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[14]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running if the spill occurred inside it.[14][19]
-
Assess the Spill:
-
Small Spill (<100 mL of solution or a few grams of solid): If you are trained and comfortable doing so, you may clean it up yourself.[9]
-
Large Spill (>100 mL or if you are uncomfortable): Secure the area, prevent entry, and contact your institution's emergency spill response team or EHS department immediately.[9]
-
Small Spill Cleanup Procedure
-
Don appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain the spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical absorbent pad.[14][19] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the material: Carefully scoop the absorbed material and place it into a sealable, labeled container for hazardous solid waste.[9][14]
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of cleanup materials: All materials used for cleanup (pads, cloths, gloves) are considered hazardous waste and must be placed in the designated solid waste container.[9]
-
Report the incident: Report the spill to your supervisor or EHS department, as per your institution's policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. The proper handling and disposal of 2-Amino-4-dodecylphenol are non-negotiable aspects of our scientific practice, ensuring the protection of ourselves, our colleagues, and the environment.
References
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Vertex AI Search Result[5] - Generic Safety Data Sheet for a substituted aminophenol.
-
ResearchGate. (2015). How can I dispose phenol?[Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure.[Link]
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New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.[Link]
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University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.[Link]
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Vertex AI Search Result[16] - Generic Safety Data Sheet for 2-Amino-4-chlorophenol.
-
Vertex AI Search Result[19] - Generic Safety Data Sheet for an alkylphenol ethoxylate mixture.
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Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.[Link]
- Sigma-Aldrich. (2025).Safety Data Sheet. (Note: This is a generic reference to a typical SDS from a major supplier, URL may vary by specific product).
-
Chem Service. (2015). Safety Data Sheet: p-Dodecyl phenol.[Link]
- Fisher Scientific.Safety Data Sheet: Phenol, 3-ethyl-. (Note: This is a generic reference to a typical SDS, URL may vary by specific product).
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.[Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation Statement: Dodecylphenols.[Link]
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GOV.UK. (2007). Environmental Risk Evaluation Report: para-C12-alkylphenols.[Link]
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PubChem - National Institutes of Health (NIH). 4-Dodecylphenol.[Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.[Link]
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National Center for Biotechnology Information (NCBI) Bookshelf. Toxicological Profile for Phenol.[Link]
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Pipeline and Hazardous Materials Safety Administration (PHMSA). (2012). Interpretation Letter on Dodecylphenol.[Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.[Link]
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PrepChem.com. Synthesis of 2-amino-4-dodecylphenol.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
